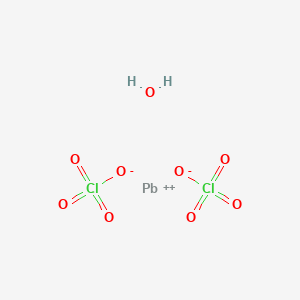

Lead(II) perchlorate hydrate

描述

Lead(II) perchlorate hydrate is a chemical compound with the formula Pb(ClO₄)₂·xH₂O, where x can be 0, 1, or 3. It is an extremely hygroscopic white solid that is highly soluble in water . This compound is known for its high nucleon density and is used in various scientific applications.

准备方法

Lead(II) perchlorate hydrate can be synthesized through several methods:

Reaction with Perchloric Acid: Lead(II) oxide, lead carbonate, or lead nitrate reacts with perchloric acid to form lead(II) perchlorate: [ \text{Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃} ] The excess perchloric acid is removed by heating the solution to 125°C, followed by heating under moist air at 160°C to convert the acid to the dihydrate.

化学反应分析

Thermal Decomposition

The compound decomposes under heat into lead oxides and chloride:

Pb(ClO₄)₂ → PbCl₂ + PbOₓ (mixture) + ClO₂↑ + O₂↑

-

Conditions : Decomposition begins at 250°C for the anhydrous form .

-

Key intermediates : Explosive decomposition occurs in methanol solutions due to perchlorate instability .

| Decomposition Product | Temperature (°C) | Reference |

|---|---|---|

| PbCl₂ + PbOₓ | 250 | |

| Gaseous ClO₂/O₂ | >120 (anhydrous) |

Hydrolysis in Aqueous Solutions

Lead(II) perchlorate undergoes hydrolysis, forming polynuclear hydroxo complexes:

4Pb²⁺ + 4H₂O ⇌ Pb₄(OH)₄⁴⁺ + 4H⁺

-

Structure : The Pb₄(OH)₄⁴⁺ ion has a tetrahedral Pb₄ core with μ₃-OH bridges (Pb–O distance: ~2.6 Å) .

-

Coordination : Hydrated Pb²⁺ adopts hemidirected geometry with 6–8 water ligands in solution, as shown by EXAFS and LAXS studies .

| Hydrolysis Species | Coordination Number | Geometry | Reference |

|---|---|---|---|

| [Pb(H₂O)₆]²⁺ | 6 | Hemidirected | |

| [Pb₄(OH)₄]⁴⁺ | 4 (per Pb) | Tetrahedral |

Redox Reactions

As a strong oxidizer, Pb(ClO₄)₂ participates in redox reactions:

Pb²⁺ + 2e⁻ → Pb⁰ | E° = -0.13 V (vs SHE)

-

With reductants :

Ligand Exchange and Solvation

Lead(II) perchlorate exhibits solvent-dependent coordination:

-

In dimethylacetamide (dma) : Forms holodirected [Pb(dma)₆]²⁺ with octahedral geometry (Pb–O: 2.48 Å) .

-

In water : Hemidirected [Pb(H₂O)₆]²⁺ dominates, with a mean Pb–O distance of 2.54 Å .

| Solvent | Coordination Number | Geometry | Pb–O Distance (Å) | Reference |

|---|---|---|---|---|

| H₂O | 6–8 | Hemidirected | 2.54 | |

| dmf | 6 | Hemidirected | 2.55 | |

| dma | 6 | Holodirected | 2.48 |

科学研究应用

Explosive Materials

Lead(II) perchlorate hydrate is primarily known for its role as a powerful oxidizer in explosive formulations. Its high oxygen content enhances the combustion efficiency of explosives, making it valuable in the pyrotechnics industry.

Key Points:

- Controlled Reactions : Its properties allow for more controlled reactions in fireworks and other explosive devices, improving safety and performance.

- Stability : The compound contributes to the stability of explosive formulations, reducing the risk of accidental detonation.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various perchlorate salts. This application is crucial for researchers developing new chemical compounds.

Applications:

- Synthesis of Perchlorate Salts : It facilitates the production of perchlorate salts which are important in various chemical processes.

- Reagent in Organic Reactions : Its reactivity makes it suitable for use in diverse synthetic pathways.

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying chemicals, particularly in quality control laboratories.

Features:

- Precision Measurement : The unique properties of this compound allow for accurate measurements, essential for laboratory analyses.

- Detection Methods : It is often used in ion chromatography and other analytical techniques to measure perchlorate levels in environmental samples.

Electrochemistry

This compound finds applications in electrochemical systems, including batteries and fuel cells.

Advantages:

- Energy Efficiency : It can enhance energy storage capacity compared to traditional materials.

- Improved Performance : Its use in electrochemical applications may lead to better performance metrics for energy devices.

Environmental Studies

Researchers utilize this compound to study the behavior of lead compounds in various environments, aiding pollution assessment and remediation strategies.

Research Insights:

- Pollution Assessment : Studies have shown its utility in assessing lead contamination levels in water sources.

- Remediation Strategies : Investigations into lead behavior help develop effective strategies for environmental cleanup.

-

Explosive Formulations :

- A study demonstrated that incorporating this compound into explosive mixtures significantly improved their detonation velocity and stability compared to traditional oxidizers.

-

Environmental Impact Assessment :

- Research conducted on surface water samples revealed that lead(II) perchlorate levels correlated with areas previously used for military activities, highlighting its role as an environmental contaminant.

-

Battery Technology :

- Experiments indicated that batteries utilizing this compound exhibited higher charge retention and efficiency compared to those using conventional materials.

作用机制

The mechanism of action of lead(II) perchlorate hydrate primarily involves its ability to act as an oxidizing agent. The perchlorate ions (ClO₄⁻) can accept electrons, facilitating various redox reactions. The lead(II) ions (Pb²⁺) can interact with other molecules, forming coordination complexes and participating in substitution reactions.

相似化合物的比较

Lead(II) perchlorate hydrate can be compared with other perchlorate salts such as:

- Mercury(II) perchlorate

- Tin(II) perchlorate

- Cadmium perchlorate

These compounds share similar properties, such as being strong oxidizing agents and having high solubility in water. this compound is unique due to its specific applications in detecting proton decay and synthesizing specific nanoparticles.

生物活性

Lead(II) perchlorate hydrate (Pb(ClO₄)₂·nH₂O) is an inorganic compound that has garnered attention due to its biological activity, particularly its toxicity and environmental impact. This article explores the biological effects, mechanisms of toxicity, and relevant research findings associated with this compound.

This compound typically appears as a white crystalline solid with a molecular weight of approximately 424.12 g/mol. It is hygroscopic, meaning it can absorb moisture from the environment, which affects its stability and handling. The compound is classified as a strong oxidizer and can react with reducing agents, leading to the formation of various lead salts .

Mechanism of Toxicity

The biological activity of this compound is primarily linked to its lead content and the perchlorate ion. Lead compounds are well-known for their neurotoxic effects, particularly in children, where exposure can lead to developmental delays, cognitive deficits, and other neurological issues. In adults, lead exposure is associated with kidney damage and hypertension .

The perchlorate ion disrupts thyroid function by inhibiting iodide uptake through competitive inhibition of the sodium-iodide symporter (NIS). This inhibition decreases the production of thyroid hormones (T3 and T4), which are critical for metabolism and neurodevelopment. The consequences of this disruption can be severe, particularly for vulnerable populations such as pregnant women and young children .

Health Effects

Acute Effects:

- Short-term exposure to high doses may cause:

- Eye and skin irritation

- Coughing

- Nausea

- Vomiting

- Diarrhea

Chronic Effects:

- Long-term exposure can result in:

Research Findings and Case Studies

Numerous studies have investigated the health effects of perchlorate exposure:

Environmental Impact

This compound's environmental interactions have been a focus of research, particularly regarding its mobility in soil and water systems. Perchlorate contamination in water supplies poses significant public health risks due to its persistence and bioavailability. Remediation efforts often involve biological treatment methods targeting perchlorate-reducing bacteria that can degrade this compound into less harmful substances .

属性

IUPAC Name |

lead(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.H2O.Pb/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXNFOWEHUQHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2O9Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583441 | |

| Record name | lead(2+);diperchlorate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207500-00-3 | |

| Record name | lead(2+);diperchlorate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(II) perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。